N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide
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Overview
Description
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at position 5 can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Dodecanimidamide Chain: The dodecanimidamide chain can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a dodecanoyl chloride in the presence of a base like triethylamine.
Hydroxylation: The hydroxy group can be introduced by treating the compound with a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide can undergo various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate or triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes and receptors, potentially inhibiting their activity . The dodecanimidamide chain may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide is unique due to its combination of a hydroxy group, a methyl-substituted pyrazole ring, and a long dodecanimidamide chain. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H30N4O |
---|---|
Molecular Weight |
294.44 g/mol |
IUPAC Name |
N-hydroxy-N-(5-methyl-1H-pyrazol-3-yl)dodecanimidamide |
InChI |
InChI=1S/C16H30N4O/c1-3-4-5-6-7-8-9-10-11-12-15(17)20(21)16-13-14(2)18-19-16/h13,17,21H,3-12H2,1-2H3,(H,18,19) |
InChI Key |
CKSYEZSAYQNLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=N)N(C1=NNC(=C1)C)O |
Origin of Product |
United States |
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